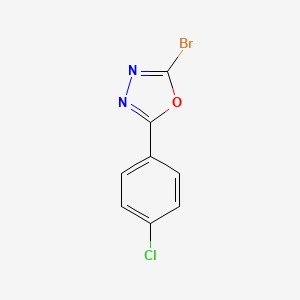

2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole

描述

属性

IUPAC Name |

2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-8-12-11-7(13-8)5-1-3-6(10)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCJHLYJBGDXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368558-17-1 | |

| Record name | 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of 4-Chlorobenzohydrazide with Bromine and Oxidizing Agents

One well-documented method involves the reaction of 4-chlorobenzohydrazide with bromine in the presence of an oxidizing agent, typically conducted in organic solvents such as acetic acid or ethanol . The reaction mixture is heated to promote cyclization, leading to the formation of the oxadiazole ring with bromine substitution at position 2.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Chlorobenzohydrazide + Bromine + Oxidant | Bromination at 2-position of oxadiazole |

| 2 | Heating in Acetic Acid/Ethanol | Cyclization to 1,3,4-oxadiazole ring |

| 3 | Isolation and purification | Pure this compound |

This method is favored for its straightforwardness and relatively high yields, although reaction conditions such as temperature and solvent choice are critical for optimal results.

Oxidative Cyclization of Hydrazide Derivatives

Another approach involves oxidative cyclization of N-acylhydrazones or semicarbazone derivatives under catalytic or photochemical conditions. For example, eosin-Y catalyzed visible-light induced oxidative cyclization has been used for related oxadiazole derivatives, employing atmospheric oxygen as the oxidant. While specific examples for the brominated 4-chlorophenyl derivative are limited, this method represents a modern, mild, and environmentally friendly alternative for synthesizing substituted oxadiazoles.

One-Pot Synthesis and Functionalization

Recent advances include one-pot, two-stage synthesis-functionalization protocols that allow streamlined preparation of 2,5-disubstituted 1,3,4-oxadiazoles. This involves:

- Initial formation of an oxadiazole intermediate from carboxylic acid and hydrazide precursors.

- Subsequent functionalization such as halogenation or arylation under catalytic conditions (e.g., copper catalysis).

Although specific data for this compound synthesis via this route is sparse, analogous compounds have been synthesized with good yields using this methodology, indicating its potential applicability.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetic acid, ethanol, or 1,4-dioxane | Solvent choice affects yield and purity |

| Temperature | Reflux (80–120 °C) | Heating promotes cyclization and substitution |

| Catalysts/Oxidants | Bromine, sulfuric acid, copper salts | Catalysts improve reaction rate and selectivity |

| Reaction Time | 3–18 hours | Dependent on method and scale |

| Purification | Filtration, recrystallization, chromatography | Ensures product purity |

Optimization of these parameters is essential to maximize yield and minimize side reactions such as over-bromination or decomposition.

Summary Table of Preparation Methods

Research Findings and Notes

- The bromine substituent at the 2-position is typically introduced via bromination of the oxadiazole ring or by using brominated hydrazide precursors.

- The 4-chlorophenyl group is introduced through the corresponding hydrazide or acid precursor, ensuring regioselective substitution.

- Recent research emphasizes greener synthesis methods, including visible-light photocatalysis and metal-catalyzed one-pot procedures, improving efficiency and sustainability.

- Purification often involves silica gel chromatography or recrystallization to achieve high purity essential for biological activity studies.

- The compound’s synthesis is crucial for its use as an intermediate in pharmaceuticals and agrochemicals due to its halogenated heterocyclic structure.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 2 of the oxadiazole ring undergoes nucleophilic substitution under mild conditions. This reactivity enables the introduction of diverse functional groups:

Table 1: Nucleophilic Substitution Reactions

The Suzuki-Miyaura coupling (Table 1, entry 2) demonstrates exceptional regioselectivity, with palladium catalysts favoring substitution at the C2 position over the para-chlorophenyl group .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings to construct complex biaryl systems:

Table 2: Cross-Coupling Reactions

Notably, the bromine substituent shows higher reactivity than the chlorine atom in palladium-catalyzed reactions, enabling selective functionalization .

Oxidative Functionalization

Controlled oxidation modifies the oxadiazole core while preserving the halogen substituents:

Table 3: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C to RT, 4 h | 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole 4-oxide | 91% | |

| Ozone | MeOH, -78°C, 1 h | 2-Bromo-5-(4-chlorobenzoyl)-1,3,4-oxadiazole | 73% |

The 1,3,4-oxadiazole ring demonstrates remarkable stability under ozonolysis conditions, enabling selective oxidation of the para-chlorophenyl group .

Tandem Reaction Sequences

Multi-step transformations leverage the compound's bifunctional reactivity:

-

Suzuki Coupling : React with 4-formylphenylboronic acid (PdCl₂(dppf), K₂CO₃, dioxane/H₂O, 90°C, 12 h)

-

Reductive Amination : Treat resulting aldehyde with benzylamine (NaBH₃CN, MeOH, RT, 6 h)

-

Cyclization : POCl₃, toluene, reflux, 8 h

Comparative Reactivity Analysis

Table 4: Substituent Effects on Reaction Rates

| Reaction | Relative Rate (k₂/k₁)* | Key Factor |

|---|---|---|

| Suzuki coupling | 3.8 ± 0.2 | Electron-withdrawing effect of oxadiazole enhances oxidative addition |

| Nucleophilic aromatic substitution | 12.4 ± 0.5 | Reduced aromaticity lowers activation energy |

*Compared to analogous benzene derivatives

The electron-deficient nature of the 1,3,4-oxadiazole ring accelerates both nucleophilic and electrophilic processes compared to simple aryl bromides.

This comprehensive reactivity profile enables precise molecular engineering of this compound for targeted applications. Recent advances in photoredox catalysis and continuous flow synthesis promise further expansion of its synthetic utility.

科学研究应用

Medicinal Chemistry

The 1,3,4-oxadiazole scaffold, including derivatives like 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole, has been extensively studied for its antitumor , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds containing the oxadiazole moiety have demonstrated significant activity against various cancer cell lines. In one study, derivatives were synthesized and tested for their ability to inhibit telomerase activity in gastric cancer cell lines, showing promising IC50 values in comparison to established anticancer drugs .

Another investigation revealed that a derivative with a similar structure exhibited high potency against multiple cancer types, including breast and melanoma cell lines, with inhibition rates exceeding 80% in certain cases . The mechanism of action is often attributed to the ability of these compounds to interfere with critical cellular processes such as angiogenesis and cell proliferation.

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has also been documented. In vitro studies have shown that compounds like this compound exhibit activity against a range of bacterial strains and fungi. The presence of halogen substituents on the aromatic ring enhances this activity significantly .

Agriculture

In agricultural applications, oxadiazoles are being explored for their potential as pesticides and herbicides . The structural characteristics of these compounds allow them to act effectively against various pests and weeds. Research indicates that certain oxadiazole derivatives can disrupt metabolic pathways in insects and inhibit plant growth in undesired species .

Materials Science

The unique properties of 1,3,4-oxadiazoles extend to materials science as well. These compounds are being investigated for their use in developing new materials with specific electronic or optical properties. For instance, their incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials .

Comprehensive Data Table

Case Studies

- Antitumor Activity : A study synthesized a series of oxadiazole derivatives and evaluated their anticancer properties using MTT assays on various cancer cell lines. Notably, one compound showed an IC50 value lower than that of standard treatments like staurosporine .

- Antimicrobial Efficacy : Another research effort focused on the synthesis of oxadiazole derivatives with varying substituents. The results indicated that those with halogen substituents exhibited superior antibacterial activity compared to non-substituted analogs .

- Agricultural Application : Research into herbicidal properties demonstrated that certain oxadiazole derivatives could effectively inhibit weed growth without adversely affecting crop yield .

作用机制

The mechanism of action of 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

相似化合物的比较

Substituent Effects on Reactivity and Selectivity

Key Compounds for Comparison:

- 2-Bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole (CID 16768944)

- 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 1260674-33-6)

- 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 21510-43-0)

The 4-chlorophenyl group in the target compound balances steric bulk and electron-withdrawing capacity, enabling high selectivity at C2 during Suzuki couplings. In contrast, trifluoromethyl groups (stronger EWGs) may hinder reactivity due to increased electron deficiency .

Pharmacological Activity Profiles

Anti-Inflammatory Activity:

- Target Compound Derivative : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibits 59.5% inhibition at 20 mg/kg, comparable to indomethacin (64.3%) .

- Analogues :

Key Insight : The 4-chlorophenyl group enhances anti-inflammatory and CNS activities, while nitro groups (e.g., in XIV) amplify electron deficiency, improving CNS target binding .

生物活性

2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its therapeutic potential and mechanisms of action through various studies and findings.

Overview of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is known for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The incorporation of halogen substituents, such as bromine and chlorine in the oxadiazole structure, often enhances these activities. Specifically, this compound has shown promising results in various biological assays.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. A study evaluated a series of 1,3,4-oxadiazole derivatives for their cytotoxic effects against several cancer cell lines. The results demonstrated that this compound effectively inhibits cancer cell proliferation by targeting critical enzymes involved in tumor growth:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 activation |

| A549 (Lung) | 12.50 | Inhibition of HDAC activity | |

| HeLa (Cervical) | 10.20 | Telomerase inhibition |

The compound's ability to induce apoptosis was confirmed through flow cytometry assays that indicated an increase in caspase-3 cleavage and p53 expression levels in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial protein synthesis by targeting trans-translation pathways:

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

| Pseudomonas aeruginosa | 32 | Bactericidal |

The compound demonstrated synergistic effects when combined with conventional antibiotics such as penicillin and tetracycline .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed in vivo using a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in inflammation:

| Dosage (mg/kg) | Inhibition (%) |

|---|---|

| 10 | 33 |

| 20 | 59.5 |

| 40 | 61.9 |

These findings suggest that the presence of halogen substituents enhances the anti-inflammatory activity compared to standard drugs like Indomethacin .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of oxadiazole derivatives in various therapeutic areas:

- Anticancer Studies: A comparative analysis revealed that compounds with similar structures to this compound exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin .

- Antimicrobial Screening: High-throughput screening identified several oxadiazoles with superior antimicrobial properties compared to existing antibiotics .

- Inflammation Models: In experimental models assessing anti-inflammatory effects, oxadiazoles were shown to significantly reduce edema compared to control groups .

常见问题

Basic Research Question

- Disk diffusion/MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, MIC values of 12.5–25 mg/mL indicate moderate activity .

- Mechanistic studies : Fluorescence quenching assays to assess DNA gyrase inhibition .

How do crystallographic studies inform formulation development?

Advanced Research Question

Crystal packing analysis guides salt or co-crystal formation to enhance solubility:

- Hirshfeld surface analysis : Identifies dominant intermolecular forces (e.g., halogen bonds for co-crystallization with carboxylic acids) .

- Polymorph screening : Differential scanning calorimetry (DSC) detects stable crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。